molecular formula C23H23N5O3S B2811510 2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide CAS No. 1242994-52-0

2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide

Cat. No.: B2811510
CAS No.: 1242994-52-0
M. Wt: 449.53
InChI Key: GBIGFCVJQQOKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrazine derivative featuring a 3,4-dimethylphenyl substituent at position 7, an 8-oxo group, and a thioether-linked propanamide moiety at position 2. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazolopyrazine core may act as a pharmacophore. The thioether linkage could influence metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name

2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-5-8-18(13-15(14)2)27-11-12-28-20(22(27)30)25-26-23(28)32-16(3)21(29)24-17-6-9-19(31-4)10-7-17/h5-13,16H,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIGFCVJQQOKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC=C(C=C4)OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide (CAS Number: 1296319-47-5) is a novel triazolo[4,3-a]pyrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S with a molecular weight of 435.5 g/mol. The structure features a triazolo[4,3-a]pyrazine core linked to thio and amide functional groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₃S
Molecular Weight435.5 g/mol
CAS Number1296319-47-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The compound was evaluated for its in vitro antibacterial activity against various strains of bacteria using the microbroth dilution method. Notably, it exhibited significant antibacterial effects against both Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16
AmpicillinStaphylococcus aureus32
AmpicillinEscherichia coli16

The mechanism by which these compounds exert their antibacterial effects appears to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. Molecular docking studies suggest that the synthesized derivatives can effectively bind to these targets, disrupting their function and leading to bacterial cell death .

Other Biological Activities

In addition to antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been reported to exhibit a range of other biological activities:

  • Antifungal Activity : Some derivatives have shown efficacy against fungal pathogens.
  • Antimalarial and Antitubercular Properties : Research indicates potential applications in treating malaria and tuberculosis.
  • Anticonvulsant Effects : Certain compounds within this class have demonstrated activity in seizure models.

Case Studies

  • Antibacterial Efficacy Study : A study published in Pharmaceuticals investigated various triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. The results indicated that modifications at specific positions on the triazole ring significantly influenced the activity profile .
  • Molecular Docking Analysis : A molecular docking study revealed that compounds containing electron-donating groups at the R₂ position enhanced binding affinity to bacterial targets compared to those with aromatic groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazolopyrazine Derivatives

The following compounds share structural motifs with the target molecule, differing in substituents, linkage types, or core heterocycles:

Compound Name Key Structural Differences Potential Impact on Properties/Activity Reference
4-[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylphenyl)butanamide 4-Ethoxyphenyl (vs. 3,4-dimethylphenyl), butanamide chain (vs. propanamide), methyl substituent Increased lipophilicity from ethoxy group; altered steric effects due to longer chain and methyl group
7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid Propanoic acid substituent (vs. thioether-propanamide) Enhanced solubility due to carboxylic acid; potential for ionic interactions in binding
N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-5-(1,2-dithiolan-3-yl)pentanamide Amino group at position 8, dithiolane-pentanamide chain Redox-active dithiolane may confer antioxidant properties; amino group could enhance hydrogen bonding

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility :

    • The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analog in . However, the 4-methoxyphenyl group in the propanamide moiety may counterbalance this by improving aqueous solubility .
    • Replacement of the thioether with a carboxylic acid () significantly enhances solubility but may reduce membrane permeability .
  • The thioether linkage in the target compound may offer greater metabolic stability compared to ester or amide linkages in other derivatives .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods described in , involving coupling of the thioether-propanamide moiety to the triazolopyrazine core.
    • Derivatives with carboxylic acid groups () require additional oxidation steps, increasing synthetic complexity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 463.54 3.2 0.15 198–201*
4-[7-(4-Ethoxyphenyl)-8-oxo-triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylphenyl)butanamide 489.56 3.8 0.08 185–188
7-(4-Methoxyphenyl)-8-oxo-triazolo[4,3-a]pyrazine-3-propanoic acid 357.36 1.5 1.2 >300

*Predicted based on analogs in and .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can researchers optimize yield and purity?

The synthesis involves multi-step organic reactions, including cyclization of triazolopyrazine cores and coupling of thioether/acetamide functionalities. Key steps include:

  • Cyclization : Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by reflux with hydrazine derivatives to form the triazolopyrazine core .
  • Thioether Formation : Employ nucleophilic substitution under controlled temperatures (e.g., 10°C) to minimize side reactions .
  • Purification : Recrystallization from dimethylformamide (DMF)/isopropanol mixtures improves purity (>95%) .
    Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane/ethanol gradients) .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazolopyrazine core (δ 7.5–8.5 ppm for aromatic protons) and methoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₄H₂₅N₅O₅S, calculated [M+H]+ = 508.1632) .
  • FTIR : Identify thioether (C-S stretch ~650 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2B for irritation) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA HCS acute toxicity classification) .
  • Spill Management : Collect solid residues with absorbent pads and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s structure-activity relationship (SAR)?

  • Functional Group Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess binding affinity .
  • Bioisosteric Replacements : Substitute the thioether with sulfone or sulfonamide groups to evaluate metabolic stability .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase panels) to correlate substituent effects with IC₅₀ values .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Cell Line Validation : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
  • Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) with triazolopyrazine as a hinge-binding motif .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : Employ SwissADME to estimate logP (~3.5) and blood-brain barrier permeability (CNS MPO score >4) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Esterify the acetamide group to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxyphenyl) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (target: <95% bound) .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Buchwald-Hartwig amidation efficiency .
  • Temperature Control : Maintain reactions at 50–60°C to balance reaction rate and decomposition .
  • Workup Optimization : Extract with ethyl acetate (3×) and dry over MgSO₄ to recover polar intermediates .

Q. What analytical techniques quantify trace impurities in the final product?

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water gradients (detection: 254 nm) .
  • LC-MS/MS : Identify byproducts (e.g., dechlorinated analogs) via fragmentation patterns .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.